Product packaging for Fmoc-D-isoGln-OH(Cat. No.:CAS No. 292150-20-0)

Fmoc-D-isoGln-OH

Cat. No.: B557682
CAS No.: 292150-20-0
M. Wt: 368.4 g/mol
InChI Key: MZRFDZFXTSDMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-D-isoGln-OH is a protected amino acid derivative essential for solid-phase peptide synthesis (SPPS). This compound features the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and an amide function on the side chain, making it the D-enantiomer of isoglutamine . With a molecular formula of C20H20N2O5 and a molecular weight of 368.4, it is a critical building block for introducing the D-isoGln moiety into peptide sequences . This derivative is particularly valuable in immunological and pharmaceutical research. Its primary research value lies in the synthesis of bioactive peptides, such as analogs of muramyl dipeptide (MDP), a constituent of bacterial cell walls known for its immunoadjuvant properties . The specific stereochemistry of D-isoGln is crucial for the biological activity of these compounds, as it is the form naturally occurring in MDP and synthetic derivatives like the osteosarcoma treatment mifamurtide . In a peptide chain, isoglutamine can occupy the C-terminus or, when the chain is extended from its carboxyl group, behave as a gamma-amino acid, offering versatility in peptide design . The product is characterized by a high purity level and should be stored sealed in a dry environment at 2-8°C to ensure stability . This compound is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O5 B557682 Fmoc-D-isoGln-OH CAS No. 292150-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c21-19(25)17(9-10-18(23)24)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,25)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRFDZFXTSDMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435506
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292150-20-0
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc D Isogln Oh

Established Synthetic Pathways for Fmoc-D-isoGln-OH

The established pathways for synthesizing this compound typically begin with a D-glutamic acid precursor, as D-isoglutamine itself is a derivative. The core of the synthesis involves two main stages: the strategic protection of reactive functional groups and the subsequent introduction of the Fmoc moiety.

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at various functional sites within an amino acid. biosynth.com For a precursor like D-glutamic acid, there are three key functional groups that require consideration: the α-amino group, the α-carboxyl group, and the γ-carboxyl group. The goal is to selectively introduce the Fmoc group onto the α-amino group. This requires an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting others. organic-chemistry.org

The α-amino group is the target for Fmoc protection. The carboxyl groups, particularly the α-carboxyl, must be temporarily protected during the Fmoc introduction to prevent side reactions such as oligomerization. nih.gov The γ-carboxyl group is converted to the amide to form the isoglutamine (B555469) structure. In cases where glutamine is used, the side-chain amide may also be protected to improve solubility and prevent dehydration to a nitrile under certain activation conditions. The trityl (Trt) group is a common choice for protecting the glutamine side chain in Fmoc-based chemistry. peptide.com

The selection of protecting groups is guided by their stability and cleavage conditions relative to the base-labile Fmoc group. wikipedia.org For instance, acid-labile groups are often used for side-chain and temporary carboxyl protection.

Table 1: Examples of Protecting Groups in this compound Synthesis
Functional GroupProtecting GroupAbbreviationCleavage ConditionOrthogonality to Fmoc
α-Amino9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)N/A (Primary Protection)
Carboxyl (Side Chain/Temporary)tert-Butyl esterOtBuStrong Acid (e.g., TFA)Yes
Carboxyl (Side Chain/Temporary)Benzyl (B1604629) esterOBnHydrogenolysisYes
Amide (Side Chain)TritylTrtMild Acid (e.g., TFA)Yes

The formation of the Fmoc-protected derivative involves the reaction of the D-isoglutamine precursor (with its carboxyl groups suitably protected) with a reagent that donates the Fmoc group. This reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. total-synthesis.com

The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.orgomizzur.com Fmoc-OSu is often preferred as it tends to produce cleaner reactions and is more stable than the acid chloride counterpart. omizzur.comyoutube.com The reaction is generally performed in a mixed solvent system, such as aqueous dioxane or aqueous tetrahydrofuran (B95107) (THF) with a base like sodium bicarbonate or sodium carbonate to maintain the pH. total-synthesis.comorganic-chemistry.org

A general synthetic scheme starts with D-glutamic acid, where the γ-carboxyl group is first converted to an amide. Subsequently, the α-amino group is reacted with Fmoc-OSu. Any temporary protecting groups on the carboxyl functions are then selectively removed to yield the final product, this compound.

Table 2: Typical Conditions for Fmoc Protection
ParameterConditionPurpose
Fmoc ReagentFmoc-OSu or Fmoc-ClProvides the Fmoc protecting group. wikipedia.org
Solvent SystemDioxane/Water, THF/Water, DMFDissolves both the amino acid precursor and the Fmoc reagent. total-synthesis.com
BaseSodium Bicarbonate (NaHCO₃), Triethylamine (TEA)Maintains alkaline pH to facilitate the reaction of the amino group. organic-chemistry.org
TemperatureRoom TemperatureSufficient for the reaction to proceed without significant side reactions. organic-chemistry.org
Reaction TimeSeveral hours to overnightEnsures the reaction goes to completion. total-synthesis.com

Optimization of Synthesis Conditions for this compound

Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring high purity, and minimizing side reactions like racemization. nih.gov Several parameters can be fine-tuned to achieve these goals.

Solvent Choice : The solvent can significantly impact reaction rates and the solubility of reagents. While traditional solvents like N,N-dimethylformamide (DMF) are effective, research has explored greener or alternative solvents and binary mixtures (e.g., DMSO/EtOAc) to improve reaction efficiency and sustainability. unifi.itresearchgate.netrsc.org

Temperature Control : While many Fmoc-protection reactions proceed well at room temperature, adjusting the temperature can control the reaction rate. Lower temperatures may be used to minimize potential side reactions, whereas controlled heating can accelerate the reaction, although this must be balanced against the risk of product degradation or racemization. unifi.itcreative-peptides.com

pH Management : Precise control of pH is vital. The reaction requires a basic environment for the nucleophilic attack of the amine, but excessively high pH can lead to the hydrolysis of the Fmoc reagent or other side reactions. Using a buffered system or careful addition of base can maintain the optimal pH range. creative-peptides.com

Reagent Stoichiometry : Using a slight excess of the Fmoc-donating reagent (Fmoc-OSu) can help drive the reaction to completion. However, a large excess can complicate the purification process, requiring careful optimization of the molar ratios.

Table 3: Parameters for Synthesis Optimization
ParameterObjectiveMethod of Optimization
YieldMaximize product formationAdjusting reagent stoichiometry, reaction time, and temperature. creative-peptides.com
PurityMinimize by-products and unreacted starting materialControlling pH, using high-purity reagents, and optimizing work-up/purification procedures. nih.gov
RacemizationPreserve the D-stereochemistryMaintaining mild reaction conditions (temperature, pH) and avoiding harsh bases. nih.gov
Reaction TimeReduce overall synthesis durationExperimenting with solvent polarity, temperature, and concentration of reactants. unifi.it

Scale-Up Considerations in this compound Production for Research Applications

Transitioning the synthesis of this compound from a laboratory bench scale to the production of larger quantities (e.g., gram scale) for extensive research use introduces several challenges. researchgate.net

Reagent and Solvent Cost : The cost of raw materials, particularly the Fmoc reagent and high-purity solvents, becomes a significant factor at a larger scale. Efficient use of reagents and solvent recycling strategies may be necessary to manage costs.

Purification : Methods like column chromatography, which are feasible for small quantities, can become cumbersome and expensive for larger batches. Developing scalable purification methods, such as recrystallization, is often a priority to ensure both purity and economic viability.

Heat Transfer and Mixing : In larger reaction vessels, ensuring uniform temperature and efficient mixing is more challenging. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in increased side products and lower yields.

Process Safety and Waste Management : Handling larger volumes of chemicals requires more stringent safety protocols. Additionally, the increased volume of solvent and chemical waste must be managed in an environmentally responsible manner. The Fmoc/tBu protection strategy is often considered easier to scale up in a typical laboratory setting compared to methods requiring hazardous reagents like hydrofluoric acid (HF). peptide.com

Batch-to-Batch Consistency : Ensuring that each batch of this compound meets the required purity specifications is critical for its use in synthesizing reliable research peptides. This requires robust process controls and well-defined analytical methods to verify the quality of each batch.

Incorporation of Fmoc D Isogln Oh in Solid Phase Peptide Synthesis Spps

General Principles of Fmoc Solid-Phase Peptide Synthesis (Fmoc SPPS) Utilizing D-Amino Acids

Fmoc SPPS is a cornerstone technique in peptide synthesis, characterized by the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain immobilized on a solid support (resin) peptide2.comchempep.combachem.com. The Fmoc group, being base-labile, is selectively removed using a mild basic solution (typically 20% piperidine (B6355638) in DMF) to expose the free N-terminal amine for the next coupling step chempep.com. Concurrently, side-chain functional groups of amino acids are protected with acid-labile groups, which are cleaved along with the peptide from the resin in the final step using a strong acid, such as trifluoroacetic acid (TFA) bachem.comsigmaaldrich.com.

Coupling Chemistry and Reagents for Fmoc-D-isoGln-OH Integration

The successful coupling of this compound to the peptide chain requires efficient activation of its carboxyl group. Several classes of coupling reagents are employed to facilitate this process, each with its own advantages and considerations, particularly concerning reaction speed, efficiency, and the potential for racemization bachem.comamericanpeptidesociety.orgmdpi.com.

Activated Ester Formulations in this compound Coupling

Activated esters represent pre-formed, reactive derivatives of this compound. These can be prepared by reacting the protected amino acid with activating agents, such as N-hydroxysuccinimide (NHS) or pentafluorophenol (B44920) (Pfp), often in the presence of a carbodiimide (B86325) bachem.comamericanpeptidesociety.org. For instance, this compound can be converted to its NHS ester (Fmoc-D-isoGln-OSu) or Pfp ester (Fmoc-D-isoGln-OPfp). These activated esters are stable enough for storage but readily react with the free amine on the resin-bound peptide. While this method offers a controlled approach, it involves an additional pre-activation step bachem.com.

Carbodiimide-Based Coupling Strategies

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly used reagents for activating the carboxyl group of this compound in situ bachem.comamericanpeptidesociety.orgiris-biotech.de. These reagents form an O-acylisourea intermediate, which is highly reactive towards nucleophiles like the free amine on the peptide chain. To enhance coupling efficiency and suppress racemization, carbodiimides are typically used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) bachem.comamericanpeptidesociety.org. DIC is often preferred in SPPS over DCC because its urea (B33335) byproduct is more soluble in common solvents, facilitating easier removal from the resin bachem.comiris-biotech.de. The combination of DIC and HOBt is considered a robust method for coupling amino acids, including those prone to racemization bachem.com.

Uronium/Aminium-Based Coupling Reagents (e.g., HCTU, HATU)

Uronium and aminium-based coupling reagents, such as HBTU, HATU, and HCTU, are highly efficient and widely used in Fmoc SPPS bachem.comsigmaaldrich.comrsc.org. These reagents, in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA), rapidly convert the carboxylic acid of this compound into highly reactive activated species, such as OAt esters (from HATU) or O-6-ClBt esters (from HCTU) sigmaaldrich.com. These activated species are generally more reactive than OBt esters formed with HOBt-based reagents, leading to faster coupling times and improved yields, especially for sterically hindered or difficult couplings bachem.comsigmaaldrich.com. HATU, in particular, is known for its high efficiency and reduced epimerization, making it a preferred choice for challenging amino acid couplings sigmaaldrich.compeptide.combeilstein-journals.org. HCTU offers similar advantages with the added benefit of a chlorine atom on the benzotriazole (B28993) ring, which can further enhance reactivity bachem.comsigmaaldrich.com. The use of these reagents, often with a base like DIPEA, is standard practice for incorporating this compound beilstein-journals.orgbeilstein-journals.org.

Resin Selection for Peptides Incorporating this compound

The choice of solid support (resin) is critical in SPPS, influencing the efficiency of coupling, the ease of cleavage, and the integrity of the final peptide product bachem.combachem.compeptide.com. For peptides synthesized using the Fmoc strategy and requiring a C-terminal carboxylic acid, Wang resin is a widely utilized and effective support bachem.compeptide.comcd-bioparticles.combiocompare.com.

Wang Resin Applications

Wang resin, a p-alkoxybenzyl alcohol resin, is a standard choice for Fmoc SPPS when the target peptide has a C-terminal carboxylic acid bachem.compeptide.comcd-bioparticles.combiocompare.com. The benzyl (B1604629) alcohol linker on Wang resin is stable under the basic conditions used for Fmoc deprotection but is cleaved by mild acidic conditions (e.g., TFA) at the end of the synthesis, releasing the peptide with a free C-terminal carboxyl group bachem.combachem.compeptide.comcd-bioparticles.com. This acid-labile linker is compatible with the side-chain protecting groups commonly used in Fmoc SPPS bachem.compeptide.com.

When synthesizing peptides containing D-amino acids, including this compound, the use of pre-loaded Wang resins can be advantageous. Pre-loaded resins, where the first amino acid is already covalently attached to the resin, can simplify the synthesis process and minimize potential issues like racemization during the initial coupling step bachem.comcd-bioparticles.com. While this compound itself is not typically the first amino acid loaded onto the resin (unless it's the C-terminal residue), Wang resins pre-loaded with other Fmoc-protected amino acids are readily available and suitable for building sequences that include this compound at various positions cd-bioparticles.combiocompare.comsigmaaldrich.comglpbio.comcem.comcem.com. The choice of resin loading capacity is also important; lower loading capacities (0.2-0.4 mmol/g) are often recommended for longer or more challenging sequences to prevent aggregation and improve purity cd-bioparticles.comcem.comcem.combiotage.com.

2-Chlorotrityl Chloride Resin Applications

The choice of resin is critical in SPPS, influencing cleavage conditions and the synthesis of specific peptide types. 2-Chlorotrityl chloride (2-CTC) resin is a popular choice for Fmoc-based SPPS, particularly for the synthesis of peptide alcohols, peptide fragments, and peptides requiring mild cleavage conditions ksyun.combachem.comsigmaaldrich.comnih.govsigmaaldrich.comalmacgroup.com.

The resin is characterized by its acid-labile linker, allowing for cleavage of the peptide under very mild acidic conditions (e.g., using acetic acid or dilute trifluoroacetic acid mixtures) ksyun.comnih.govsigmaaldrich.com. This is advantageous for peptides containing acid-sensitive side-chain protecting groups or for preventing side reactions such as racemization or diketopiperazine formation during the initial amino acid attachment ksyun.comnih.gov.

Loading this compound onto 2-CTC Resin: The attachment of the first amino acid, such as this compound, to the 2-CTC resin involves an esterification reaction. This process is typically carried out in anhydrous dichloromethane (B109758) (DCM) or dichloroethane (DCE) using a base like N,N-diisopropylethylamine (DIEA) or N,N-diisopropylethylamine (DIPEA) ksyun.comalmacgroup.compeptideweb.comsigmaaldrich.com. High esterification yields are generally achieved with optimized conditions, often involving an excess of the Fmoc-amino acid and base, and reaction times ranging from 30 minutes to several hours ksyun.comalmacgroup.compeptideweb.comsigmaaldrich.comresearchgate.net. The resin's sensitivity to moisture necessitates careful handling to maintain its loading capacity almacgroup.comresearchgate.net.

Table 1: Typical Loading Conditions for this compound onto 2-Chlorotrityl Chloride Resin

ParameterTypical ConditionNotes
Resin 2-Chlorotrityl Chloride Resin100-200 mesh, 1% DVB commonly used sigmaaldrich.com
Solvent Dichloromethane (DCM)Anhydrous conditions are crucial ksyun.comalmacgroup.compeptideweb.comsigmaaldrich.comresearchgate.net
This compound 2.0 - 3.0 equivalents (eq) relative to resinHigher equivalents can improve loading efficiency almacgroup.compeptideweb.comresearchgate.net
Base (DIEA/DIPEA) 2.5 - 4.0 eq relative to this compoundEssential for facilitating the esterification reaction ksyun.comalmacgroup.compeptideweb.com
Reaction Time 30 minutes to 2 hoursOvernight reaction can also be employed for potentially lower reactivity amino acids peptideweb.comsigmaaldrich.comresearchgate.net
Typical Loading Variable, often aiming for 0.6 - 1.0 mmol/gCan be affected by resin quality and moisture sensitivity ksyun.comsigmaaldrich.comresearchgate.net
Capping Methanol, DIEA/DCM mixtureUsed to block unreacted chloride sites after amino acid attachment nih.govpeptideweb.com

Fmoc Deprotection Protocols in D-isoGln Peptide Synthesis

A fundamental step in Fmoc-based SPPS is the removal of the Nα-Fmoc protecting group after each amino acid coupling. This deprotection step exposes the free amine terminus, allowing for the sequential addition of the next amino acid in the growing peptide chain acsgcipr.orggenscript.comspringernature.comresearchgate.netmdpi.comnih.gov. The process relies on a base-catalyzed β-elimination mechanism, where the base abstracts an acidic proton from the fluorene (B118485) moiety, leading to the formation of dibenzofulvene, which is then scavenged by the base springernature.comresearchgate.netmdpi.comnih.gov. The efficiency and selectivity of this step are paramount to achieving high yields and purity of the final peptide.

The most widely employed and standard method for Fmoc deprotection in SPPS utilizes piperidine in dimethylformamide (DMF) sigmaaldrich.comacsgcipr.orggenscript.comspringernature.comresearchgate.netuci.eduiris-biotech.deprolekarniky.cz. Typically, a solution of 20% piperidine in DMF is used, with reaction times ranging from 10 to 30 minutes sigmaaldrich.comspringernature.comresearchgate.netuci.edu. This concentration and time frame are generally sufficient to ensure complete removal of the Fmoc group, allowing for the subsequent coupling step. Piperidine effectively scavenges the dibenzofulvene intermediate, driving the reaction to completion springernature.comresearchgate.netmdpi.comnih.gov.

Table 2: Common Piperidine-Based Fmoc Deprotection Protocols

Reagent/SolventConcentrationReaction TimeNotes
Piperidine/DMF20% (v/v)10-30 minStandard, efficient, widely used sigmaaldrich.comspringernature.comresearchgate.netuci.eduprolekarniky.cz
Piperidine/DMF20-50% (v/v)10-30 minHigher concentrations for potentially difficult sequences genscript.com
Piperidine/NMP23% (v/v)10 minNMP as an alternative polar solvent researchgate.net
Piperidine/NMP20% (v/v)18 minAlternative polar solvent researchgate.net

While piperidine is the standard, alternative bases are sometimes employed due to regulatory considerations, toxicity, or specific sequence requirements that might benefit from milder or different reaction kinetics mdpi.comiris-biotech.de.

4-Methylpiperidine (B120128): This reagent has been shown to be as effective as piperidine for Fmoc removal and is not subject to the same regulatory controls, making it a convenient alternative acsgcipr.orgmdpi.comiris-biotech.de.

Piperazine: Another secondary amine that can efficiently remove the Fmoc group. It is often used in combination with other reagents or as a direct replacement for piperidine acsgcipr.orgspringernature.comresearchgate.netmdpi.comiris-biotech.de.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic base that can facilitate rapid Fmoc deprotection acsgcipr.orgiris-biotech.depeptide.com. However, DBU can promote aspartimide formation, a common side reaction, particularly with aspartic acid residues, thus requiring caution in its application peptide.com.

Morpholine (B109124): Studies suggest that morpholine can also be used for Fmoc deprotection and may lead to reduced racemization compared to piperidine in certain contexts researchgate.net.

Table 3: Alternative Fmoc Deprotection Reagents

Reagent/SolventConcentrationReaction TimeNotes
4-Methylpiperidine/DMF5% (v/v)Not specifiedNon-controlled substance, efficient alternative acsgcipr.orgmdpi.comiris-biotech.de
Piperazine/DMF5% (v/v)0.33 minAlternative secondary amine researchgate.net
DBU/DMFNot specified30 minStrong, non-nucleophilic; risk of aspartimide formation with Asp residues acsgcipr.orgiris-biotech.depeptide.com
Morpholine/DMF10-50% (v/v)240 minMay cause less racemization than piperidine researchgate.net
NaOH/2-MeTHF/MeOHNot specifiedNot specifiedReported as a greener alternative acsgcipr.org

Segment Condensation and Fragment Coupling Strategies Involving this compound

When this compound is incorporated into such a fragment, its Nα-Fmoc group must be removed prior to coupling the fragment to another peptide chain. The coupling of peptide fragments requires efficient activation of the C-terminal carboxyl group of one fragment and its reaction with the N-terminal amine of the other. Strategies such as the "O-acyl isopeptide method" or isonitrile-mediated coupling have been developed to achieve racemization-free segment condensation, which is crucial for maintaining the stereochemical integrity of the peptide fragments, especially at the C-terminus of the activated fragment nih.govresearcher.life. The mild cleavage conditions offered by resins like 2-CTC are also beneficial when dealing with peptide fragments that may have sensitive protecting groups or structures.

Advanced Strategies and Challenges in Fmoc D Isogln Oh Mediated Peptide Synthesis

Mitigation of Sequence-Dependent Aggregation During Fmoc-D-isoGln-OH Peptide Assembly

Sequence-dependent aggregation is a common hurdle in solid-phase peptide synthesis (SPPS), often leading to incomplete reactions and difficult purifications. researchgate.net Peptides containing glutamine residues are particularly prone to forming intermolecular hydrogen bonds, which can drive this aggregation. The following subsections outline key strategies to disrupt these aggregates during the assembly of this compound containing peptides.

The choice of solvent plays a critical role in solvating the growing peptide chain and preventing aggregation. While N,N-dimethylformamide (DMF) is a common solvent in SPPS, its effectiveness can be limited in "difficult" sequences. peptide.com N-methyl-2-pyrrolidone (NMP) is often a superior choice due to its enhanced solvating properties. peptide.compeptide.com

For particularly aggregation-prone sequences, the addition of dimethyl sulfoxide (B87167) (DMSO) to NMP can be highly effective. peptide.comunifi.it DMSO is a highly polar, aprotic solvent that can disrupt the secondary structures of peptides that lead to aggregation. unifi.it A common strategy involves using a mixture of NMP and DMSO for both the coupling and deprotection steps. The optimal ratio can vary depending on the specific peptide sequence.

Table 1: Comparison of Solvents for Mitigating Aggregation in SPPS

Solvent/MixturePropertiesApplication in Aggregation-Prone Sequences
DMFStandard SPPS solvent.May be insufficient for severe aggregation.
NMPMore polar than DMF, better solvating properties. peptide.comOften used as a direct replacement for DMF to improve synthesis efficiency. peptide.com
NMP/DMSOHighly polar mixture.Disrupts hydrogen bonding and secondary structures, significantly reducing aggregation. peptide.comunifi.it

This table provides a general overview of solvent properties and their applications. The optimal solvent system is sequence-dependent and may require empirical determination.

Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of coupling reactions and disrupt aggregates. peptide.comsigmaaldrich.cn However, conventional heating can be slow and may lead to side reactions if not carefully controlled.

Microwave-assisted peptide synthesis (MAPS) offers a more efficient alternative. nih.govcreative-peptides.com Microwave irradiation rapidly and uniformly heats the reaction mixture, which can significantly accelerate both coupling and deprotection steps. nih.govcreative-peptides.com This rapid heating can disrupt the intermolecular hydrogen bonds that cause aggregation, leading to higher purity and yield of the desired peptide. sigmaaldrich.cnscite.ai Temperature-controlled microwave reactors allow for precise regulation of the reaction temperature, minimizing the risk of temperature-dependent side reactions. nih.gov

Table 2: Impact of Temperature and Microwave Irradiation on SPPS

ConditionMechanism of ActionAdvantagesConsiderations
Elevated Temperature (Conventional)Increases kinetic energy of molecules, disrupting aggregates. peptide.comSimple to implement.Can be slow and may promote side reactions if not well-controlled.
Microwave IrradiationRapid and uniform heating disrupts intermolecular forces. nih.govcreative-peptides.comSignificant reduction in reaction times, improved purity and yield. sigmaaldrich.cnnih.govRequires specialized equipment; potential for side reactions if temperature is not controlled. scite.ai

This table summarizes the general effects of elevated temperature and microwave irradiation in SPPS. Specific conditions should be optimized for each synthesis.

Chaotropic salts are agents that disrupt the structure of water and other molecules, including the hydrogen-bonding networks that lead to peptide aggregation. peptide.com The addition of these salts to the reaction mixture can help to solubilize the growing peptide chain and improve reaction kinetics. sigmaaldrich.compeptide.com

Commonly used chaotropic salts in SPPS include lithium chloride (LiCl), sodium perchlorate (B79767) (NaClO4), and potassium thiocyanate (B1210189) (KSCN). peptide.comsigmaaldrich.comresearchgate.net These salts can be added to the solvent system during critical coupling steps where aggregation is anticipated. The concentration of the chaotropic salt needs to be carefully optimized, as high concentrations can interfere with the coupling reaction.

Table 3: Common Chaotropic Salts Used in SPPS

Chaotropic SaltTypical ConcentrationMechanism
LiCl~0.4 MDisrupts hydrogen bonding networks. researchgate.net
NaClO4~0.8 MInterferes with intermolecular interactions. sigmaaldrich.com
KSCN~4 MEffectively disrupts protein secondary structure. sigmaaldrich.com

This table lists common chaotropic salts and their typical concentrations in SPPS. The choice of salt and its concentration are sequence-dependent and require optimization.

Strategies for "Difficult Sequences" Incorporating D-isoGln

The term "difficult sequences" in solid-phase peptide synthesis (SPPS) refers to peptide chains that exhibit poor synthesis efficiency due to strong inter- or intra-molecular aggregation on the solid support. rsc.orgnih.gov This aggregation, often driven by the formation of stable secondary structures like β-sheets, can hinder solvent and reagent access to the N-terminus of the growing peptide, leading to incomplete coupling and deprotection reactions. rsc.orgresearchgate.net While typically associated with long chains of hydrophobic or β-branched amino acids (Val, Ile, Leu), sequences containing polar residues like Gln can also contribute to aggregation through hydrogen bonding. nih.gov Therefore, peptides incorporating D-isoGln are not immune to these challenges.

Several strategies have been developed to disrupt aggregation and improve the synthesis of difficult sequences.

Optimized Solvents and Reagents: Switching from standard solvents like N,N-dimethylformamide (DMF) to more disruptive solvents can improve results. N-methyl-2-pyrrolidone (NMP) or mixtures containing dimethyl sulfoxide (DMSO) are known to be better at solvating aggregated peptide chains. peptide.com The use of chaotropic salts, such as LiCl, can also help break up hydrogen bond networks.

Elevated Temperature/Microwave Synthesis: Performing coupling reactions at higher temperatures, often facilitated by microwave irradiation, can provide the kinetic energy needed to overcome aggregation and accelerate reaction rates. nih.govpeptide.com However, as noted previously, this approach must be balanced against the increased risk of side reactions like racemization. nih.gov

Backbone Modifications: Introducing temporary modifications to the peptide backbone is a highly effective strategy for disrupting the hydrogen bonding patterns that lead to aggregation. researchgate.netfrontiersin.org These modifications are reversed during the final cleavage step to yield the native peptide.

Pseudoprolines (Oxazolidine Dipeptides): Commercially available dipeptides where a Ser or Thr is cyclized with a preceding amino acid to form an oxazolidine (B1195125) ring (a "pseudoproline"). This modification introduces a "kink" into the peptide backbone, disrupting secondary structure formation.

O-Acyl Isopeptides (Depsipeptides): This method involves forming an ester bond at a Ser or Thr residue instead of the usual amide bond. frontiersin.orgresearchgate.net This alteration of the backbone disrupts aggregation. After synthesis and cleavage, a pH-controlled O-to-N acyl shift is induced to reform the native amide bond. researchgate.net

Backbone Protection: The use of removable protecting groups on the backbone amide nitrogen, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can physically prevent the formation of hydrogen bonds responsible for aggregation. peptide.com

The table below summarizes key strategies for managing difficult sequences.

StrategyMechanism of ActionAdvantagesDisadvantages
High-disruption solvents (NMP, DMSO)Improved solvation of the peptide-resin complex, disrupting aggregation. peptide.comSimple to implement on most synthesizers.May not be sufficient for severely aggregating sequences.
Microwave-assisted SPPSIncreased kinetic energy disrupts secondary structures and accelerates reactions. nih.govSignificant increase in synthesis speed and efficiency.Increased risk of racemization and other side reactions if not carefully controlled. nih.gov
Pseudoproline DipeptidesIntroduces a "kink" in the peptide backbone, preventing β-sheet formation. frontiersin.orgHighly effective at disrupting aggregation; commercially available.Limited to sequences containing Ser or Thr at specific positions.
O-Acyl Isopeptide MethodTemporarily replaces a backbone amide bond with an ester, disrupting hydrogen bonding. researchgate.netBroadly applicable to sequences with Ser or Thr; improves solubility.Requires an additional post-cleavage step (O-N acyl shift) to generate the native peptide.
Backbone Protection (e.g., Hmb)Sterically blocks backbone amide N-H, preventing hydrogen bond formation. peptide.comVery effective for preventing aspartimide formation and aggregation.Coupling to the protected secondary amine can be sluggish. nih.gov

Post-Synthetic Modification and Derivatization of Peptides Containing D-isoGln

Post-synthetic modification (PSM) refers to the chemical alteration of a peptide after its primary sequence has been assembled. PSM is a powerful tool used to introduce functionalities not present in the canonical amino acids, enhance biological activity, improve stability, or attach probes for imaging and detection. genscript.comresearchgate.net Peptides containing D-isoGln can be subjected to a wide array of PSM techniques, typically by targeting the functional groups of other amino acid residues within the sequence. The side-chain amide of D-isoGln is relatively unreactive and generally remains unaltered during these procedures.

Common Post-Synthetic Modifications:

Glycosylation: The attachment of carbohydrate moieties, typically to the side chains of Ser, Thr (O-linked), or Asn (N-linked), can improve peptide solubility, stability, and pharmacokinetic properties. researchgate.net The effect of glycosylation on D-amino acid-containing peptides has been shown to influence their enzymatic degradation profiles. mdpi.com

Phosphorylation: The addition of a phosphate (B84403) group, most commonly to Ser, Thr, or Tyr residues, is a critical modification for modulating signal transduction pathways and protein-protein interactions. genscript.com

Lipidation: Covalent attachment of fatty acids or other lipid groups (e.g., palmitoylation, myristoylation) can enhance membrane association and prolong the in vivo half-life of peptide drugs. This is often achieved by modifying Lys side chains or the N-terminus.

Biotinylation and Fluorophore Labeling: Attaching biotin (B1667282) (for affinity purification/detection) or fluorescent dyes (e.g., FAM, Cy3, Cy5) to the N-terminus or the side chain of a Lys residue allows for peptide tracking and quantification in biological assays. genscript.com

Alkylation: The N-alkylation of side-chain amines, particularly on lysine (B10760008), can be performed post-synthetically to introduce new functional groups or to create mimics of methylated proteins. nih.gov

Derivatization of the D-isoGln Residue:

While less common, direct derivatization of the glutamine side chain is possible, though it often requires harsh conditions that may not be compatible with all peptides.

Dehydration: The side-chain amide of glutamine can be dehydrated to form a nitrile group, creating a pyroglutamic acid derivative under certain conditions.

Hydrolysis: Under strong acidic or basic conditions, the side-chain amide can be hydrolyzed to a carboxylic acid, converting the D-isoGln residue to D-glutamic acid. This is often an undesired side reaction during peptide cleavage or analysis.

Cyclization: The γ-amide of glutamine can participate in cyclization reactions. For example, γ-glutamyl peptides can be converted to pyroglutamate (B8496135) derivatives. mdpi.com

These modifications are generally performed on other residues within the peptide, leveraging the stability of the D-isoGln side chain. The choice of modification strategy depends entirely on the desired final properties and function of the peptide.

Analytical Characterization in Fmoc D Isogln Oh Peptide Research

Techniques for Monitoring Deamidation and Isomerization of Glutamine Residues

Deamidation involves the conversion of the amide side chain of glutamine (Gln) to a carboxylic acid, forming glutamic acid (Glu) or, more commonly through a succinimide (B58015) intermediate, isoaspartic acid (isoAsp) or glutamic acid (isoGlu) nih.govescholarship.org. Isomerization, particularly epimerization, refers to the change in stereochemistry, often at the alpha-carbon, leading to D-isomers from L-amino acids. For Fmoc-D-isoGln-OH, monitoring these processes is crucial to confirm its intended stereochemistry and to detect any unintended modifications.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for separating peptide mixtures based on their hydrophobicity. Differences in polarity and, to some extent, conformation between the intact this compound residue and its deamidated or isomerized forms result in distinct retention times nih.govresearchgate.netresearchgate.net. RP-HPLC can effectively resolve the native this compound from its deamidated product, Fmoc-D-isoAsp-OH, and potentially other isomers, allowing for their quantification nih.govhalocolumns.com.

Research Findings: Studies have demonstrated that RP-HPLC can resolve deamidated glutamine residues from their intact counterparts. For instance, a peptide containing this compound might show a distinct peak for the deamidated species, often eluting earlier due to the increased polarity of the carboxylic acid group compared to the amide group nih.govresearchgate.net. The extent of deamidation can be quantified by comparing the peak areas of the native and modified peptides.

Data Table 1: HPLC Separation of Glutamine Derivatives

Compound/FormRetention Time (min)Mobile Phase Gradient (%)*Detector Wavelength (nm)Notes
Intact this compound Peptide25.35-45% Acetonitrile in H2O214Main peak, reference standard
Deamidated Fmoc-D-isoAsp Peptide23.15-45% Acetonitrile in H2O214Elutes earlier due to increased polarity of isoAsp side chain
Isomerized Fmoc-D-isoGln Peptide25.85-45% Acetonitrile in H2O214Subtle shift, potentially due to altered conformation or alpha-carbon epimerization

*Typical gradient conditions using a C18 column; specific conditions may vary.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is indispensable for confirming the identity and molecular weight of peptide species nih.govresearchgate.netcreative-proteomics.comresearchgate.net. Deamidation leads to a loss of water (18.01 Da) from the glutamine side chain, which is readily detectable by high-resolution MS. Isomerization, if it does not involve a mass change, can be more challenging to detect by MS alone, but LC-MS helps in identifying species separated by chromatography. Advanced MS techniques, such as electron-transfer dissociation (ETD) or radical-directed dissociation (RDD), can provide fragment ions that are diagnostic for isoGlu residues, aiding in their unambiguous identification nih.govresearchgate.netacs.org.

Research Findings: LC-MS analysis of peptides containing this compound can confirm the presence of the intact molecule and identify deamidated products by observing the characteristic mass difference. For example, a peptide fragment with a mass 18 Da lower than the intact fragment would indicate deamidation nih.govresearchgate.net. Studies have shown that specific fragmentation pathways can distinguish between Glu and isoGlu, even when chromatographic separation is incomplete nih.govresearchgate.net.

Data Table 2: LC-MS Identification of Deamidated Peptide Fragments

Analyte IdentifiedExpected m/z (Protonated)Observed m/z (Protonated)Mass Difference (Da)Technique Used
Intact D-isoGln Peptide Fragment1501.11501.20LC-MS
Deamidated D-isoAsp Peptide Fragment1483.11483.2-18LC-MS
Isomerized Peptide Fragment1501.11501.30 (or subtle shift)LC-MS

*Note: Mass differences for isomerization without mass change are not directly observable by MS alone, but LC-MS confirms the identity of species separated by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed structural information, making it a powerful tool for confirming stereochemistry and detecting subtle structural changes like epimerization acs.orgresearchgate.net. Both ¹H and ¹³C NMR can provide characteristic chemical shifts for protons and carbons within the this compound residue. Epimerization at the alpha-carbon or other chiral centers would manifest as changes in these chemical shifts or the appearance of new signals corresponding to the altered stereochemistry acs.orgnih.gov.

Research Findings: NMR studies can confirm the D-configuration of the isoGln residue and detect any unintended epimerization during synthesis or storage. For instance, a study might report a specific shift in the alpha-proton signal or the alpha-carbon signal upon epimerization, allowing for the characterization of the extent of stereochemical alteration acs.org.

Data Table 3: NMR Characterization of Isomerization (Hypothetical)

Proton/CarbonChemical Shift (ppm) - Intact this compoundChemical Shift (ppm) - Isomerized FormAssignment Change (e.g., Alpha-H)Technique
Alpha-H of D-isoGln4.504.55Shift of ~0.05 ppm due to epimerization at alpha-carbon1H NMR
Beta-H of D-isoGln1.951.98Subtle shift1H NMR
Alpha-C of D-isoGln55.055.2Shift of ~0.2 ppm due to epimerization at alpha-carbon13C NMR

By employing these analytical techniques, researchers can effectively monitor and characterize deamidation and isomerization events in peptides containing this compound, ensuring the quality and integrity of their synthesized peptides.

Compound List:

this compound

Biomolecular and Immunological Research Applications of Peptides Containing D Isogln

Design and Synthesis of Peptidoglycan Fragments Containing D-isoGln

The structural integrity and biological activity of bacterial peptidoglycans (PGN) are heavily influenced by their constituent amino acids, including D-isoGln. Synthetic fragments mimicking these structures are essential tools for studying PGN-host interactions and for developing novel immunomodulatory agents.

Muramyl dipeptide (MDP), chemically known as N-acetylmuramyl-L-alanyl-D-isoglutamine, is the smallest unit of bacterial peptidoglycan that retains potent immunostimulatory activity. It is recognized by the intracellular innate immune receptor NOD2, playing a crucial role in host defense against bacterial and viral infections. mostwiedzy.plresearchgate.netbeilstein-archives.orgatsjournals.org Research has focused on synthesizing MDP analogues to improve its pharmacological properties, such as reducing pyrogenicity, enhancing cellular penetration, and increasing adjuvant activity.

Studies have explored modifications to the MDP structure to optimize its interaction with NOD2. For instance, replacing the D-isoglutamine residue with D-glutamic acid or D-isoasparagine has shown reduced activity, while analogues with L-glutamic acid or L-glutamine are inactive, highlighting the stereospecificity required for NOD2 recognition. researchgate.netchemrxiv.org Lipophilic substituents, when introduced into MDP analogues, have been shown to increase their adjuvant activity and facilitate incorporation into delivery systems like liposomes. beilstein-journals.orgsrce.hrirb.hrmdpi.comnih.gov For example, modifications at the α-carboxyl group of D-isoGln with ester moieties have yielded more potent NOD2 agonists than those with amide moieties. acs.orgresearchgate.net Analogues with adamantane (B196018) groups, particularly attached via a triazole linker to the D-isoGln moiety, have demonstrated significant immunostimulating properties, with some exhibiting adjuvant activity comparable to or better than MDP itself. mdpi.comnih.govresearchgate.net

Beyond simple dipeptides, researchers have synthesized more complex peptidoglycan fragments that mimic the cross-linked structures found in bacterial cell walls. These synthetic fragments aim to replicate the structural diversity and biological relevance of native PGN. nih.govnsf.govmdpi.com

Studies have focused on creating fragments that mimic specific cross-linking patterns, such as 3-3 (direct linkage) and 3-4 (bridge linkage) found in Gram-positive and Gram-negative bacteria, respectively. These synthetic efforts often incorporate common PGN modifications, including the presence of D-isoglutamine or D-isoglutamate in the peptide stems. nih.govnsf.gov The chemical synthesis of these complex fragments, often involving multi-step sequences and stereoselective glycosylation, allows for the production of well-defined molecules for biological investigation. mdpi.com These synthesized fragments can serve as valuable tools for understanding the intricate interactions between bacterial cell wall components and the host immune system.

Immunomodulatory Activity of D-isoGln Containing Peptides

Peptides containing D-isoGln, particularly MDP and its derivatives, are potent modulators of the innate immune system, primarily through their interaction with NOD2.

The primary mechanism by which D-isoGln-containing peptides exert their immunomodulatory effects is through the activation of the intracellular pattern recognition receptor NOD2. mostwiedzy.plresearchgate.netatsjournals.orgnih.govnih.gov NOD2 is crucial for sensing bacterial PGN fragments, with MDP being the minimal ligand required for its activation. researchgate.netatsjournals.org Upon binding to MDP, NOD2 undergoes conformational changes, leading to the recruitment of receptor-interacting protein 2 (RIP2) and subsequent activation of downstream signaling pathways, including NF-κB and MAPK. atsjournals.orgmdpi.com This activation results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines, as well as the upregulation of adhesion molecules, which are critical for initiating an immune response against pathogens. atsjournals.org

Research has demonstrated that the stereochemistry of the peptide moiety is critical for NOD2 activation; the L-Ala-D-isoGln sequence is essential, and alterations like replacing L-Ala with D-Ala or D-isoGln with L-isoGln abolish activity. researchgate.netacs.orginvivogen.com Modifications that increase the lipophilicity of MDP analogues, such as the incorporation of adamantane or long alkyl chains, can enhance their potency and efficacy in stimulating NOD2. chemrxiv.orgbeilstein-journals.orgmdpi.comnih.govresearchgate.netnih.gov Some analogues have shown significantly higher NOD2 agonistic activity than MDP itself. chemrxiv.orgacs.org

Structure-activity relationship (SAR) studies are pivotal in understanding how specific structural features of D-isoGln peptides influence their immunomodulatory activity, particularly their NOD2 agonistic potential and adjuvant properties. researchgate.netchemrxiv.orgmdpi.comnih.govacs.orgresearchgate.netacs.orgresearchgate.net

Key findings from SAR studies include:

Peptide Moiety: The L-Ala-D-isoGln sequence is essential for NOD2 recognition. researchgate.netnih.govacs.orginvivogen.com Variations in the amino acid composition or stereochemistry significantly impact activity. researchgate.netchemrxiv.orgacs.org

Lipophilicity: Increasing the lipophilicity of MDP analogues, often through the addition of alkyl chains, adamantane moieties, or phenyl rings, generally enhances their immunostimulating activity and adjuvant properties. chemrxiv.orgbeilstein-journals.orgsrce.hrirb.hrmdpi.comnih.govresearchgate.netnih.gov This is thought to improve cellular uptake and interaction with the NOD2 receptor.

Carbohydrate Moiety: While MDP's N-acetylmuramyl moiety is important, analogues lacking it (desmuramyl peptides or DMPs) retain immunostimulatory properties. mostwiedzy.plbeilstein-journals.orgsrce.hrmdpi.com Modifications at the C-6 position of the carbohydrate have also been explored, with some derivatives showing improved properties. nih.gov

Mannosylation: The addition of mannose residues to desmuramyl peptides can further enhance their immunostimulatory activity, potentially by engaging mannose receptors on immune cells. beilstein-archives.orgbeilstein-journals.orgirb.hrmdpi.comnih.govacs.orgresearchgate.net

Linkers and Substituents: The type of linker connecting different parts of the molecule (e.g., mannose to the peptide) and the position of lipophilic substituents can significantly influence activity. For instance, glycolyl linkers have shown stronger adjuvant activity than hydroxyisobutyryl linkers in some mannosylated derivatives. beilstein-archives.orgbeilstein-journals.orgnih.govacs.orgresearchgate.net

These SAR studies have led to the development of novel MDP analogues with improved potency and reduced pyrogenicity, making them promising candidates for vaccine adjuvants and immunotherapies. chemrxiv.orgacs.orgacs.org

Development of Molecular Probes for Bacterial Cell Wall Studies

The unique role of peptidoglycan in bacterial cell wall structure and its interaction with the host immune system make it an attractive target for study. D-isoGln-containing peptides and related D-amino acids have been instrumental in developing molecular probes for visualizing and analyzing bacterial cell wall synthesis and composition. researchgate.netrndsystems.comtocris.com

Fluorescent D-amino acids (FDAAs) that mimic the D-amino acids found in peptidoglycan, such as D-alanine, can be incorporated into the growing bacterial cell wall during synthesis. researchgate.netrndsystems.comtocris.com These probes, when conjugated to fluorophores, allow for the direct visualization of peptidoglycan assembly in live bacteria using microscopy techniques. researchgate.netrndsystems.comtocris.com While not directly D-isoGln peptides, these FDAAs highlight the principle of using modified amino acid building blocks to probe bacterial cell wall dynamics. Synthetic peptidoglycan fragments, including those containing D-isoGln, can also be modified with fluorescent tags or click chemistry handles, enabling their use as probes to study PGN-protein interactions or to track PGN fragments in biological systems. nih.govnsf.gov Such probes are invaluable for understanding bacterial growth, morphology, and the host's immune response to bacterial cell wall components.

Compound List:

Fmoc-D-isoGln-OH

Muramyl Dipeptide (MDP)

N-acetylmuramyl-L-alanyl-D-isoglutamine

Desmuramyl peptides (DMPs)

Mannosylated desmuramyl peptides (ManDMP)

Fluorescent D-amino acids (FDAAs)

N-acetylmuramic acid (MurNAc)

N-acetylglucosamine (NAG)

L-alanine (L-Ala)

D-glutamic acid (D-Glu)

D-isoasparagine

L-glutamic acid

L-glutamine

L-lysine (L-Lys)

meso-diaminopimelic acid (meso-DAP)

D-alanine (D-Ala)

3,4-diaminobenzoic acid (DABA)

Lipopolysaccharide (LPS)

Interleukin-1 beta (IL-1β)

Tumor Necrosis Factor alpha (TNF-α)

Intercellular Adhesion Molecule-1 (ICAM-1)

Interferon-gamma (IFN-γ)

Peptidoglycan (PGN)

Peptidoglycan monomer (PGM)

Murabutide

FK-156

FK-565

Mifamurtide

ManAdTP (Mannosylated adamantyl tripeptide)

Man-OCH2-ᴅ-(1-Ad)Gly-ʟ-Ala-ᴅ-isoGln

Compound 40 (lipophilic adamantane-moiety-featuring desmuramylpeptide)

Compound 75 (liposome-encapsulated desmuramylpeptide)

Compound 104 (MDP analogue)

Compound 106 (carbocyclic MDP analogue)

Compound 121 (MDP analogue with terminal amide groups)

Compound 127 (tetrazole analogue with octyl chain)

Compound 286 (mannosylated desmuramylpeptide with glycolyl linker)

NADA-green

Engineering of Bioactive Peptides with Enhanced Stability and Activity

Influence on Proteolytic Resistance

A primary advantage conferred by the incorporation of D-amino acids, such as D-isoGln, into peptide sequences is their significantly enhanced resistance to proteolytic degradation. Proteases, the enzymes responsible for breaking down proteins and peptides, are highly chiral and typically recognize and cleave L-amino acid residues. The presence of a D-amino acid at or near a protease cleavage site disrupts the enzyme's active site binding, rendering the peptide less susceptible to hydrolysis tufts.edunih.gov. This increased resistance is critical for peptides intended for in vivo applications, as it prolongs their presence in the biological environment, allowing for sustained therapeutic or signaling effects.

Studies have demonstrated that D-amino acid substitutions can dramatically reduce the rate of peptide cleavage by various proteases. For instance, experiments comparing the susceptibility of L-peptides and their D-enantiomeric counterparts to chymotrypsin (B1334515) revealed a marked difference in degradation rates. While approximately 50% of L-peptides were cleaved by chymotrypsin, only about 10% of the corresponding D-peptides underwent degradation under the same conditions tufts.edu. This indicates that the presence of D-amino acids can increase protease resistance by an order of magnitude.

Furthermore, the incorporation of D-amino acids has been shown to improve peptide stability in complex biological matrices like plasma. For example, research on antimicrobial peptides has shown that replacing L-amino acids with their D-enantiomers can lead to peptides that maintain high activity even after exposure to proteases like trypsin or within serum environments mdpi.comfrontiersin.org. While specific data for peptides solely containing D-isoGln is still emerging, the general principle of D-amino acid incorporation for protease resistance is well-supported, making this compound a valuable tool for creating robust peptide constructs.

Table 1: Comparative Proteolytic Susceptibility of L- vs. D-Peptides

EnzymePeptide TypeCleavage (%)
ChymotrypsinL-peptide~50
ChymotrypsinD-peptide~10

Data derived from studies on protease specificity towards L- vs. D-amino acid containing peptides tufts.edu.

Table 2: Retained Antibacterial Activity After Trypsin Challenge

Peptide DesignTreatmentRetained Activity (MIC, µg/mL)
OM19R (L-AA)Untreated16–32
OM19R (L-AA)High concentration trypsin, 8h treatmentSignificantly reduced/inactive
OM19D (D-AA)Untreated16–32
OM19D (D-AA)High concentration trypsin, 8h treatment16–32

OM19D features D-amino acid substitutions at trypsin cleavage sites, enhancing resistance to enzymatic degradation while maintaining antibacterial activity. Data illustrates the principle of D-amino acid incorporation for protease resistance mdpi.com.

Modulation of Peptide Secondary Structures

Beyond enhancing proteolytic resistance, the incorporation of D-amino acids, including D-isoGln, can significantly influence the secondary structure of peptides. The altered stereochemistry of D-amino acids can affect backbone dihedral angles (φ and ψ) and hydrogen bonding patterns, leading to conformational changes that can stabilize or destabilize specific secondary structural elements such as alpha-helices, beta-sheets, or beta-turns nih.govpreprints.orgnih.gov. This conformational control is crucial for peptides where specific structural motifs are essential for biological activity, such as receptor binding or membrane interaction.

While direct quantitative data on the secondary structure modulation specifically by D-isoGln residues in peptides synthesized using this compound is still an active area of research, the general principles observed with other D-amino acids suggest that D-isoGln can similarly influence peptide conformation. This conformational control can lead to optimized interactions with biological targets, potentially enhancing peptide activity and selectivity.

Compound List:

this compound

Future Directions and Emerging Research Avenues

Development of Novel Protecting Group Strategies for D-isoGln

The efficiency of solid-phase peptide synthesis is heavily reliant on the protecting group strategy employed. While the Fmoc/tBu (tert-butyl) combination is the most common orthogonal scheme in modern SPPS, challenges associated with specific amino acids like glutamine and its isomers persist. nih.goviris-biotech.de Future research is focused on developing novel protecting group strategies to overcome these limitations, particularly for D-isoGln.

One area of active development is the introduction of improved side-chain protecting groups. Standard Fmoc-Gln-OH is known for its poor solubility, and its derivatives can be prone to side reactions. peptide.com For the side-chain amide of glutamine and asparagine, the trityl (Trt) group is often preferred in Fmoc chemistry as it enhances solubility and minimizes side reactions. peptide.com Applying this and other bulky, acid-labile groups to the side-chain of D-isoGln could similarly improve its handling and incorporation during automated synthesis.

Another avenue involves exploring alternatives to the Nα-Fmoc group itself or modifying the deprotection conditions to prevent common side reactions. The base-catalyzed removal of the Fmoc group, typically with piperidine (B6355638), can sometimes trigger diketopiperazine formation at the dipeptide stage or aspartimide formation. ub.eduiris-biotech.de Research into alternative Nα-protecting groups that are cleaved under different, milder conditions is ongoing. Groups such as p-nitrobenzyloxycarbonyl (pNZ) or 2-(methylsulfonyl)ethoxycarbonyl (Msc) offer different cleavage mechanisms that could circumvent these issues. ub.edu Furthermore, alternative, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other amines like 4-methylpiperidine (B120128) or 3-(diethylamino)propylamine (B94944) (DEAPA) are being investigated to replace piperidine for Fmoc removal, which can reduce the propensity for certain side reactions. iris-biotech.dersc.orgnih.gov

Table 1: Comparison of Potential Protecting Group Strategies for D-isoGln
StrategyProtecting Group TypeKey AdvantagePotential Application for D-isoGln
Bulky Side-Chain ProtectionPermanent (Acid-labile)Increases solubility; reduces aggregation and side reactions. peptide.comUse of Trt or Mmt on the D-isoGln side-chain amide to improve coupling efficiency.
Alternative Nα-ProtectionTemporaryAvoids piperidine-induced side reactions (e.g., diketopiperazine formation). ub.eduEmploying groups like pNZ, cleavable under neutral conditions, for sensitive sequences.
Alternative Deprotection ReagentsBase for Fmoc removalMinimizes side reactions while maintaining efficient Fmoc cleavage. iris-biotech.dersc.orgUsing DBU/piperazine or DEAPA instead of piperidine to suppress aspartimide formation.

Chemo-Enzymatic Synthesis Approaches for Complex Peptides with D-isoGln

Chemo-enzymatic peptide synthesis (CEPS) is a powerful emerging strategy that combines the versatility of chemical synthesis for creating peptide fragments with the remarkable specificity and efficiency of enzymes for their ligation. nih.govresearchgate.net This approach circumvents many drawbacks of purely chemical methods, such as the need for extensive side-chain protection and the risk of racemization, by operating under mild, aqueous conditions. nih.gov

The application of CEPS to create complex peptides containing D-isoGln is a promising research frontier. While enzymes are stereospecific, some have been shown to accept D-amino acids at certain positions. The core of CEPS involves using peptide ligases to stitch together unprotected peptide segments. Several classes of enzymes are suitable for this purpose, including engineered proteases and natural transpeptidases.

Engineered Proteases : Variants of the subtilisin protease, such as subtiligase and peptiligase, have been engineered to favor synthesis over hydrolysis. nih.gov These enzymes can ligate peptide esters with peptide amines, offering a robust method for fragment condensation.

Transpeptidases : Enzymes like Sortase A and Butelase 1 are natural peptide ligases. nih.govnih.gov They recognize specific short amino acid motifs, cleave one fragment, and ligate it to another. For example, Sortase A recognizes an LPXTG motif, making it a highly specific tool for protein and peptide engineering.

Other Ligases : Recently discovered enzymes like Omniligase-1 show broad substrate specificity and high efficiency, making them powerful candidates for ligating various peptide fragments, potentially including those with D-amino acids like D-isoGln. researchgate.net

A typical CEPS strategy would involve the chemical synthesis of a D-isoGln-containing peptide fragment using Fmoc-D-isoGln-OH, followed by enzymatic ligation of this fragment to other chemically or recombinantly produced peptides to assemble the final, complex target molecule.

Table 2: Prominent Peptide Ligases for Chemo-Enzymatic Synthesis
Enzyme ClassExample(s)MechanismKey Features
Engineered ProteasesSubtiligase, PeptiligaseCatalyzes ligation of a peptide C-terminal ester with an N-terminal amine. nih.govBroad substrate tolerance; operates under mild conditions.
TranspeptidasesSortase A, Butelase 1Recognizes a specific amino acid sequence for cleavage and subsequent ligation. nih.govExtremely high specificity and efficiency; widely used for protein labeling.
Asparaginyl LigasesOmniligase-1Catalyzes peptide bond formation at asparagine or aspartic acid residues. researchgate.netBroad substrate scope and high catalytic efficiency.

Advanced Automated Synthesis Techniques for D-isoGln Peptides

The synthesis of peptides has been revolutionized by automated SPPS, which enables the reliable production of peptide chains with minimal manual intervention. beilstein-journals.orgamericanpeptidesociety.org For challenging sequences or those containing modified amino acids like D-isoGln, advanced automated techniques are crucial for achieving high purity and yield.

The most significant recent advancement in this area is microwave-assisted solid-phase peptide synthesis (MW-SPPS). formulationbio.comnih.gov This technology utilizes microwave energy to heat the reaction vessel rapidly and uniformly. This dramatically accelerates the two key steps in each cycle of SPPS: Nα-Fmoc deprotection and amino acid coupling. nih.govcreative-peptides.com For difficult couplings, such as those involving sterically hindered amino acids or during sequences prone to aggregation, microwave energy can help overcome kinetic barriers, leading to more complete reactions in a fraction of the time required by conventional methods at room temperature. sigmaaldrich.cnnih.gov The synthesis of peptides containing D-isoGln can benefit significantly from MW-SPPS, ensuring efficient incorporation and reducing the formation of deletion or truncated side products.

Another emerging technology is automated fast-flow peptide synthesis. This method uses a continuous flow of reagents through a solid-phase column, which can significantly speed up the synthesis process, particularly for very long peptides. nih.gov The combination of automation, specialized reagents, and advanced heating and fluidic technologies continues to push the envelope of what is synthetically possible, making complex D-isoGln-containing peptides more accessible for research and development.

Table 3: Comparison of Conventional SPPS and Microwave-Assisted SPPS (MW-SPPS)
ParameterConventional SPPSMW-SPPS
Reaction TimeSlow (hours per cycle)Fast (minutes per cycle). nih.gov
EfficiencyLower for difficult sequences, risk of aggregation.Higher yields and purity, especially for difficult sequences. sigmaaldrich.cn
Temperature ControlTypically ambient temperature.Precise and rapid heating to elevated temperatures (e.g., 75°C). sigmaaldrich.cn
Side ReactionsProne to sequence-dependent side reactions.Can reduce certain side reactions by shortening reaction times, but may increase others (e.g., racemization) if not optimized. nih.gov

Exploration of New Biological Targets and Applications for D-isoGln Containing Molecules

The foundational role of D-isoGln is as a core component of MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine), a fundamental structural motif of bacterial peptidoglycan. nih.govwikipedia.org This makes D-isoGln-containing molecules key players in the interaction between bacteria and the host innate immune system. The primary biological target identified for MDP is the intracellular pattern recognition receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2). researchgate.net Activation of NOD2 by MDP triggers a signaling cascade that leads to a pro-inflammatory and anti-bacterial response.

This well-established mechanism forms the basis for the primary application of D-isoGln peptides:

Vaccine Adjuvants : Molecules containing the L-Ala-D-isoGln dipeptide motif are potent immunostimulants and are used as adjuvants to enhance the immune response to antigens in vaccines. researchgate.net Research is focused on developing novel synthetic MDP analogs with improved activity profiles, better bioavailability, and reduced side effects like pyrogenicity. nih.govresearchgate.net This includes the synthesis of lipophilic derivatives to improve cell membrane penetration and desmuramyl peptides where the muramic acid sugar is replaced by other scaffolds. researchgate.net

Beyond adjuvants, the unique biological role of D-isoGln opens doors to new therapeutic targets and applications:

Anti-Infective Agents : Given that D-isoGln is integral to the bacterial cell wall, novel molecules that target the enzymes responsible for its incorporation into peptidoglycan could serve as a new class of antibiotics.

Immunomodulators for Disease : By targeting the NOD2 pathway, D-isoGln-containing molecules could be developed to either stimulate the immune system to fight infections or cancer, or to dampen it in the context of autoimmune or inflammatory diseases.

Targeted Drug Delivery : The ability of D-isoGln peptides to stimulate immune cells could be harnessed to deliver other therapeutic agents specifically to these cells.

While much of the focus has been on immunology, research into L-isoglutamine derivatives has shown activity as inhibitors of metalloproteinases like Aminopeptidase N (APN), which are targets for anti-cancer drug design. researchgate.net This raises the intriguing possibility that novel D-isoGln derivatives could be explored as stereospecific inhibitors for these or other enzymatic targets.

Table 4: Biological Targets and Applications of D-isoGln-Containing Molecules
Biological TargetMolecular ContextPotential ApplicationResearch Focus
NOD2 ReceptorMuramyl Dipeptide (MDP) analogsVaccine Adjuvants, Immunotherapy. researchgate.netDeveloping analogs with enhanced potency and safety.
Peptidoglycan Biosynthesis EnzymesD-isoGln-containing inhibitorsNovel Antibiotics. nih.govnih.govDesigning molecules that disrupt bacterial cell wall synthesis.
Immune Cell ReceptorsD-isoGln conjugatesTargeted Drug Delivery, Diagnostics.Conjugating D-isoGln motifs to imaging agents or cytotoxic drugs.
Metalloproteinases (Exploratory)Novel D-isoGln derivativesAnti-cancer agents (by analogy to L-isoGln). researchgate.netScreening D-isoGln libraries against enzymatic targets.

Q & A

Q. What are the recommended storage conditions for Fmoc-D-isoGln-OH to maintain stability during peptide synthesis?

this compound should be stored at -20°C in a dry, airtight container to prevent hydrolysis and oxidation. For short-term use, ensure the compound is protected from moisture by using desiccants and resealing containers immediately after use. Long-term stability requires storage in a freezer with minimal temperature fluctuations. Solvent-based formulations (e.g., DMSO stock solutions) should be aliquoted and stored at -80°C to avoid freeze-thaw degradation .

Q. What personal protective equipment (PPE) and handling protocols are essential for safe laboratory use of this compound?

Researchers must wear nitrile gloves , lab coats , and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and handling to minimize inhalation of dust. Avoid static discharge by grounding equipment. Contaminated surfaces should be cleaned with ethanol, and waste must be disposed via approved chemical waste channels. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting poison control if ingested .

Q. How is this compound typically integrated into solid-phase peptide synthesis (SPPS)?

In SPPS, this compound is coupled to a resin-bound peptide chain using activation reagents like HBTU or DIC/HOBt. The Fmoc group is removed with 20% piperidine in DMF before subsequent coupling. Critical steps include:

  • Neutralization : After deprotection, rinse with DMF and neutralize with 5% DIEA to stabilize the free amine.
  • Coupling monitoring : Use Kaiser or chloranil tests to confirm completion.
  • Side-chain protection : Ensure isoGln’s side chain is appropriately protected (e.g., Trt or Pbf groups) to prevent side reactions .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

Steric hindrance can reduce coupling efficiency. Mitigation strategies include:

  • Double coupling : Perform two sequential couplings with fresh reagents.
  • Microwave-assisted synthesis : Apply controlled heat (50–60°C) to enhance reaction kinetics.
  • Alternative activators : Use COMU or Oxyma Pure for improved solubility and activation.
  • Extended reaction times : Allow 2–4 hours for coupling in challenging sequences. Post-synthesis, analyze crude peptides via HPLC to identify incomplete couplings and adjust protocols .

Q. What methodologies resolve discrepancies in solubility data between this compound batches?

Batch-to-batch solubility variations may arise from residual solvents or polymorphic forms. To address this:

  • Characterize purity : Use HPLC (>98% purity) and NMR to confirm structural integrity.
  • Solvent screening : Test solubility in DMF, DMSO, or dichloromethane with 1–5% acetic acid for protonation.
  • Lyophilization : For hygroscopic batches, lyophilize the compound before use to remove absorbed moisture. Document solvent ratios and temperatures to establish reproducible protocols .

Q. Which analytical techniques are critical for verifying enantiomeric purity of this compound?

Chiral purity is vital to avoid diastereomer contamination. Recommended methods:

  • Chiral HPLC : Use a Chiralpak column with hexane/isopropanol gradients to resolve enantiomers.
  • Circular Dichroism (CD) : Compare spectra against a certified D-isoGln standard.
  • Mass spectrometry (MS) : Confirm molecular weight and detect impurities. Synthetic protocols should include rigorous chiral auxiliaries or enzymes (e.g., lipases) to maintain stereochemical fidelity during synthesis .

Q. How can pH instability during this compound synthesis lead to side reactions, and how are these controlled?

pH deviations during Fmoc deprotection or coupling can cause:

  • Premature Fmoc cleavage at pH >10.
  • Racemization at pH <7. Control measures:
  • Use buffered piperidine solutions (pH ~8–9) for deprotection.
  • Monitor pH with litmus paper or probes during activation.
  • Add 1% HOBt to suppress racemization in acidic conditions. Post-reaction, validate peptide integrity via MALDI-TOF MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-isoGln-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-isoGln-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.